1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethan-1-one
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Overview
Description
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a phenyl ring substituted with ethoxy and methoxy groups, as well as a methylthio group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-ethoxy-4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be treated with a methylthiolating agent to introduce the methylthio group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethan-1-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethoxy-4-methoxyphenyl)ethan-1-one: Lacks the methylthio group.
1-(3-Methoxy-4-ethoxyphenyl)-2-(methylthio)ethan-1-one: Different substitution pattern on the phenyl ring.
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)propan-1-one: Different alkyl chain length.
Uniqueness
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylthio)ethan-1-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2093007-28-2 |
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Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C12H16O3S/c1-4-15-12-7-9(10(13)8-16-3)5-6-11(12)14-2/h5-7H,4,8H2,1-3H3 |
InChI Key |
OQVHBGZSXQXNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)CSC)OC |
Origin of Product |
United States |
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